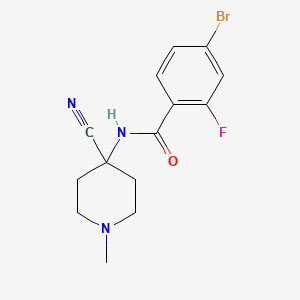

4-bromo-N-(4-cyano-1-methylpiperidin-4-yl)-2-fluorobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-(4-cyano-1-methylpiperidin-4-yl)-2-fluorobenzamide is a chemical compound with the molecular formula C16H18BrFN4O. It is a potent and selective inhibitor of the protein kinase BRAF, which is involved in the regulation of cell growth and division. This chemical compound has been extensively studied for its potential use in the treatment of various types of cancer, including melanoma, colon cancer, and lung cancer.

Scientific Research Applications

Electrochemical Fluorination of Aromatic Compounds

Research by Shainyan and Danilevich (2006) on the electrochemical fluorination of aromatic compounds, including 4-bromobenzamide, highlights a method for modifying the electronic and structural properties of aromatic compounds, which could be relevant for synthesizing derivatives of 4-bromo-N-(4-cyano-1-methylpiperidin-4-yl)-2-fluorobenzamide for various applications, such as materials science and pharmaceutical intermediates (Shainyan & Danilevich, 2006).

Microwave-Induced Synthesis of Fluorobenzamides

Desai, Rajpara, and Joshi (2013) demonstrated the synthesis of fluorobenzamides containing thiazole and thiazolidine, indicating the role of fluorine atoms in enhancing antimicrobial activity. This suggests that the incorporation of fluorine into the structure of 4-bromo-N-(4-cyano-1-methylpiperidin-4-yl)-2-fluorobenzamide could influence its biological activity, potentially leading to applications in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

Crystal Engineering with Halogen Bonds

Research by Saha, Nangia, and Jaskólski (2005) on crystal engineering with hydrogen bonds and halogen bonds, involving compounds like 4-nitrobenzamide, underscores the utility of halogen bonding in crystal design. This principle could be applied to 4-bromo-N-(4-cyano-1-methylpiperidin-4-yl)-2-fluorobenzamide for designing novel materials with specific crystalline properties, useful in the field of materials science and nanotechnology (Saha, Nangia, & Jaskólski, 2005).

Iron-Catalyzed, Fluoroamide-Directed C-H Fluorination

Groendyke, AbuSalim, and Cook (2016) described a method for the fluoroamide-directed fluorination of C-H bonds mediated by iron. This technique could be relevant for the functionalization of 4-bromo-N-(4-cyano-1-methylpiperidin-4-yl)-2-fluorobenzamide, potentially opening new avenues in the synthesis of fluorinated pharmaceuticals and agrochemicals (Groendyke, AbuSalim, & Cook, 2016).

properties

IUPAC Name |

4-bromo-N-(4-cyano-1-methylpiperidin-4-yl)-2-fluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrFN3O/c1-19-6-4-14(9-17,5-7-19)18-13(20)11-3-2-10(15)8-12(11)16/h2-3,8H,4-7H2,1H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTZJZOSTJHPJOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(C#N)NC(=O)C2=C(C=C(C=C2)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrFN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-methyl 2-(6-methoxy-2-((2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2361395.png)

![N-(tert-butyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2361396.png)

![2-Methyl-4-[(1,1,1-trifluoropropan-2-yl)oxy]pyrazolo[1,5-a]pyrazine](/img/structure/B2361397.png)

![2-[(piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2361402.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine](/img/structure/B2361411.png)

![N,N-diethyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2361412.png)

![N-(2,3-dimethoxyphenyl)-2-(thiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2361414.png)

![2,3-diphenyl-5-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2361418.png)